(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Description
(5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C29H33N3O3S2 and its molecular weight is 535.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-3-(3-ethoxypropyl)-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazolidinone core, a pyrazole moiety, and various substituents that influence its biological properties. The general structure can be represented as follows:
Anticancer Activity
Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substituents have shown significant inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A study highlighted that thiazolidinone derivatives exhibit IC50 values in micromolar ranges against different cancer types, suggesting that the compound may also possess similar properties due to its structural characteristics .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones is well-documented. The compound under review has shown promising results against a range of pathogens, including bacteria and fungi. A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives and found that certain structural modifications led to enhanced efficacy against resistant strains of bacteria . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory and Analgesic Properties
Thiazolidinones are recognized for their anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. The compound has been suggested to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its analgesic effects. In animal models, compounds with similar structures have demonstrated significant reductions in pain and inflammation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Key factors include:
- Substituent Positioning : Variations in the position and nature of substituents (e.g., ethoxy vs. isobutoxy) can significantly alter activity profiles.
- Ring Modifications : Changes in the thiazolidine ring can enhance or diminish biological potency.
A comparative analysis of several thiazolidinone derivatives revealed that modifications at positions 2 and 5 often lead to enhanced anticancer and antimicrobial activities .
Case Studies
- Anticancer Study : A recent investigation into a series of thiazolidinone derivatives found that one specific analog exhibited an IC50 value of 0.54 µM against breast cancer cells (MCF-7), showcasing its potential as a lead compound for further development .
- Antimicrobial Evaluation : Another study reported that a derivative demonstrated significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL, indicating its potential as an antimicrobial agent .
Properties
CAS No. |
623936-32-3 |
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Molecular Formula |
C29H33N3O3S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O3S2/c1-5-34-16-10-15-31-28(33)26(37-29(31)36)17-22-18-32(23-11-7-6-8-12-23)30-27(22)24-13-9-14-25(21(24)4)35-19-20(2)3/h6-9,11-14,17-18,20H,5,10,15-16,19H2,1-4H3/b26-17- |
InChI Key |
XYNRDBFKKOGPSX-ONUIUJJFSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C(=CC=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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